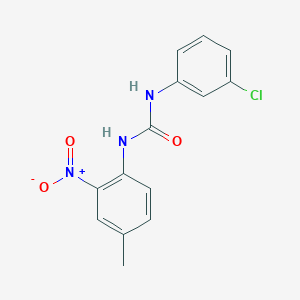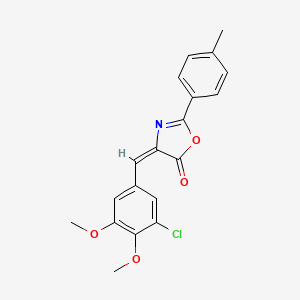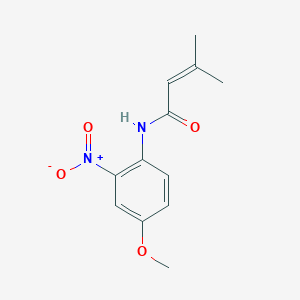
N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide, commonly known as NDSA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NDSA is a sulfonamide derivative of anthracene, which is a polycyclic aromatic hydrocarbon.
作用機序
The mechanism of action of NDSA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. NDSA has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. NDSA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets of NDSA are still under investigation.
Biochemical and Physiological Effects:
NDSA has been shown to have both biochemical and physiological effects. Biochemically, NDSA has been shown to inhibit the activity of various enzymes and proteins, as discussed above. Physiologically, NDSA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. NDSA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using NDSA in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. NDSA also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using NDSA is its low solubility in water, which can make it challenging to work with in aqueous solutions. NDSA also has limited stability under certain conditions, which can affect the reproducibility of experimental results.
将来の方向性
There are several future directions for research on NDSA. One direction is to further investigate the molecular targets of NDSA and its mechanism of action. Another direction is to explore the potential applications of NDSA in the fields of organic electronics and materials science. NDSA can also be used as a starting material for the synthesis of novel sulfonamide derivatives with enhanced biological activities. Additionally, more studies are needed to determine the toxicity and safety profile of NDSA for potential therapeutic use.
Conclusion:
N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide, or NDSA, is a sulfonamide derivative of anthracene that exhibits a wide range of biological activities. NDSA has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. NDSA has been shown to inhibit the activity of various enzymes and proteins, and exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. While there are limitations to using NDSA in lab experiments, its potential applications and versatility make it an important compound for further research.
合成法
The synthesis of NDSA involves the reaction of 2-anthracenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction yields NDSA as a yellow solid, which can be purified by recrystallization. The purity of NDSA can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
NDSA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NDSA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. NDSA has also been used as a building block for the synthesis of novel sulfonamide derivatives with enhanced biological activities. In materials science, NDSA has been used as a dopant for the preparation of organic semiconductors with improved electrical properties. NDSA has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
特性
IUPAC Name |
N-(3-nitrophenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6S/c23-19-15-6-1-2-7-16(15)20(24)18-11-14(8-9-17(18)19)29(27,28)21-12-4-3-5-13(10-12)22(25)26/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFWPHAYNNIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5225834.png)



![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5225878.png)
![4-[3-(1-piperidinyl)butyl]phenol](/img/structure/B5225880.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)

![1-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225896.png)
![5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid](/img/structure/B5225899.png)
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5225908.png)
